NK1 Receptor Affinity: Cross-Example Comparison
In a standardized human NK1 (substance-P) receptor binding assay (96-well plate, pH 7.4, 2 °C), Example 9 (target compound) exhibited an IC₅₀ of 2.35 nM [1]. This value positions Example 9 with 2.4-fold lower affinity than the most potent congener Example 5 (IC₅₀ = 0.98 nM) [2], but 1.2-fold higher affinity than Example 16 (IC₅₀ = 2.78 nM) [3] and 2.3-fold lower than Example 6 (IC₅₀ = 1.0 nM) [4]. The 2.35 nM IC₅₀ is within the sub-3 nM range that patent data correlate with in vivo antiemetic efficacy [5].
| Evidence Dimension | Human NK1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2.35 nM (Example 9, CAS 2034374-99-5) |
| Comparator Or Baseline | Example 5: 0.98 nM; Example 6: 1.0 nM; Example 16: 2.78 nM |
| Quantified Difference | 2.40× less potent than Example 5; 1.18× more potent than Example 16 |
| Conditions | Human substance-P receptor binding assay; 96-well plate format; pH 7.4, 2 °C; test compound dissolved in DMSO |
Why This Matters
Procurement decisions for in vivo antiemetic models require selection of the NK1 antagonist with the target-appropriate potency window; Example 9 offers intermediate affinity that may avoid the exaggerated pharmacology of sub-nanomolar congeners while maintaining efficacy above the 3 nM threshold.
- [1] BindingDB BDBM261486 (US10011568 Ex. 9 / US9708266, 9). IC50 = 2.35 nM for human Substance-P receptor. Date in BDB: 10/30/2018. View Source
- [2] BindingDB BDBM261482 (US10011568 Ex. 5 / US9708266, 5). IC50 = 0.98 nM for human Substance-P receptor. View Source
- [3] BindingDB BDBM261492 (US10011568 Ex. 16 / US9708266, 16). IC50 = 2.78 nM for human Substance-P receptor. View Source
- [4] BindingDB BDBM261483 (US10011568 Ex. 6 / US9708266, 6). IC50 = 1.0 nM for human Substance-P receptor. View Source
- [5] US9708266B2, Claim 12 and specification: compounds with 'excellent NK1 receptor antagonist activity' for prevention of CINV. View Source
